molecular formula C8H11N3O4 B1403081 methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate CAS No. 865774-07-8

methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate

Cat. No. B1403081
M. Wt: 213.19 g/mol
InChI Key: MMZRRMWHKGPBGH-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate” is a chemical compound with the CAS Number: 865774-07-8 . It has a molecular weight of 213.19 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid at room temperature and should be stored in a dry environment at 2-8°C . It has a molecular weight of 213.19 .

Scientific Research Applications

Imaging Hypoxia in Tumor Tissue

A novel approach in the detection of hypoxic tumor tissue involves the use of tracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), synthesized from methyl 2-(benzyloxycarbonyl)-3-(4-3-(2-nitro-1H-imidazol-1-yl)-2-(tosyloxy)propoxy) phenyl)propanoate. This tracer is hypothesized to be transported into cells by amino acid transporters, marking a shift from the traditional diffusion-controlled cellular uptake of radiotracers. The study opens avenues for more targeted imaging techniques in clinical studies, especially in PET imaging of hypoxia (Malik et al., 2012).

Electrochemical Generation of Nitro Radical Anion

The electrochemical generation and characterization of a nitro radical anion from methyl 3-[3-(3-methoxy-3-oxopropyl)-5-nitro-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl]propanoate, which exhibits significant hepatotoxicity, have been documented. This study provides insights into the structural and spectral changes during the reduction process. The results contribute to our understanding of the toxicity mechanisms and electronic structure of such compounds (Yancheva et al., 2017).

Synthesis of Imidazole Derivatives

A series of synthetic methodologies has been developed for compounds like 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles, using methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate as a precursor. These derivatives have potential applications in medicinal chemistry and drug design due to their unique structural properties (Mirzaei et al., 2008).

Study of Bicyclic Azolium Salts

Research into bicyclic azoles and their thermally stable azolium salts synthesized from compounds including 2-methyl-5-(imidazol-1-yl)-2H-tetrazole, with methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate possibly as a precursor, has provided valuable insights. These compounds' structural properties and formation enthalpies offer important information for understanding their stability and reactivity, which is crucial for various industrial and research applications (Gao et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H

properties

IUPAC Name

methyl 2-methyl-2-(4-nitroimidazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZRRMWHKGPBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate

Synthesis routes and methods

Procedure details

4-nitroimidazole was alkylated with 2-Bromo-2-methyl-propionic acid methyl ester to provide the title compound: 1H NMR (400 MHz, CDCl3) 1.89 (s, 6H), 3.78 (s, 3H), 7.59 (d, 1H, J=1.7 Hz), 7.89 (s, 1H, J=1.7 Hz); MS 214.1 m/z (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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